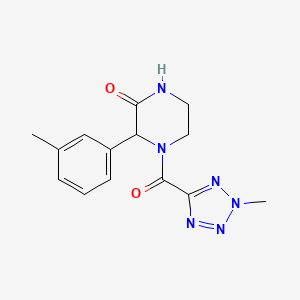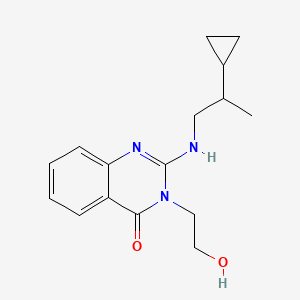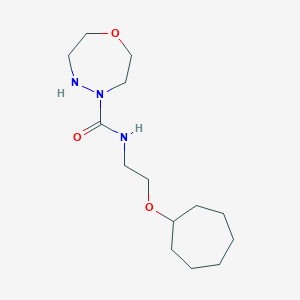
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one, also known as TAK-915, is a novel compound that has been extensively studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
Applications De Recherche Scientifique
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one has been extensively studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease and has also been found to enhance memory consolidation in healthy individuals.
Mécanisme D'action
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one is a selective antagonist of the GABA-A alpha-5 receptor subtype. This receptor subtype is primarily expressed in the hippocampus, a brain region that is critical for learning and memory. By blocking the activity of this receptor subtype, 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one enhances the activity of the hippocampus and improves cognitive function.
Biochemical and Physiological Effects:
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one has been shown to improve cognitive function in animal models of Alzheimer's disease and has also been found to enhance memory consolidation in healthy individuals. It has also been shown to increase the activity of the hippocampus, as measured by functional magnetic resonance imaging (fMRI) studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one is its selectivity for the GABA-A alpha-5 receptor subtype, which reduces the potential for off-target effects. However, 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
Future research on 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to increase its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the safety and efficacy of 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one in humans. Finally, 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one may have potential applications in other cognitive disorders, such as schizophrenia and attention deficit hyperactivity disorder (ADHD), which should be explored in future research.
Méthodes De Synthèse
The synthesis of 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one involves a multi-step process that begins with the reaction of 3-methylbenzaldehyde with 2-methyl-5-nitrotetrazole to produce 3-(3-methylphenyl)-5-nitro-1H-tetrazole. This intermediate compound is then reduced with palladium on carbon to yield 3-(3-methylphenyl)-5-amino-1H-tetrazole. The final step involves the reaction of 3-(3-methylphenyl)-5-amino-1H-tetrazole with piperazine and 2-methyl-5-oxo-1,2,4-triazolidine-3-carboxylic acid to form 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one.
Propriétés
IUPAC Name |
3-(3-methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-9-4-3-5-10(8-9)11-13(21)15-6-7-20(11)14(22)12-16-18-19(2)17-12/h3-5,8,11H,6-7H2,1-2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAGQSMYYFZOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=O)NCCN2C(=O)C3=NN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437664.png)
![2,3,3,3-tetrafluoro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]propanamide](/img/structure/B7437667.png)

![6-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B7437686.png)
![2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol](/img/structure/B7437694.png)

![1-(2,4-Dichlorophenyl)-2-[(4,4-dimethoxyoxan-3-yl)amino]ethanol](/img/structure/B7437708.png)
![2-[1-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)ethyl]-3H-quinazolin-4-one](/img/structure/B7437711.png)
![(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7437717.png)
![(5-Methyl-1,2-benzothiazol-3-yl)-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]methanone](/img/structure/B7437728.png)
![(4-Ethyl-4-pyrrolidin-1-ylpiperidin-1-yl)-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]methanone](/img/structure/B7437746.png)
![2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine](/img/structure/B7437747.png)
![methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate](/img/structure/B7437755.png)